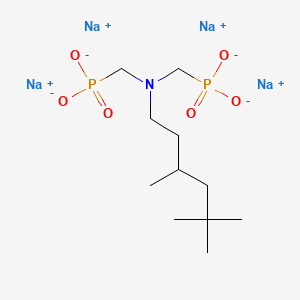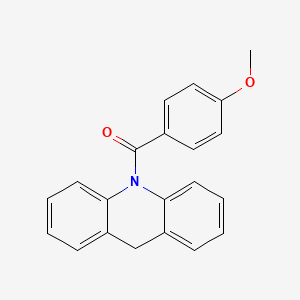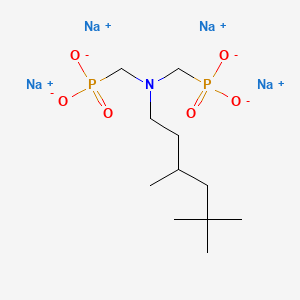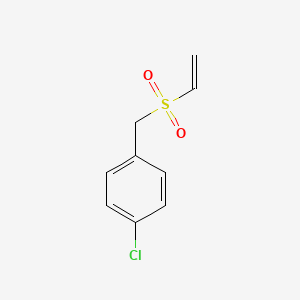
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its ability to interact with metal ions and its stability under different conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3,5,5-trimethylhexylamine with formaldehyde: This step forms an intermediate imine compound.
Reaction of the intermediate with phosphorous acid: This step leads to the formation of the diphosphonate structure.
Neutralization with sodium hydroxide: This step converts the compound into its tetrasodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or other separation methods .
化学反应分析
Types of Reactions
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonate esters, while substitution reactions can yield a variety of substituted diphosphonates .
科学研究应用
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the inhibition of certain enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
作用机制
The mechanism of action of tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes or prevent the formation of metal-based scales. The molecular targets and pathways involved include metal ion binding sites on enzymes and other proteins .
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating ability and used in medical imaging.
Uniqueness
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific structure, which provides distinct binding properties and stability. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in applications where other chelating agents may not be as effective .
属性
CAS 编号 |
94232-76-5 |
|---|---|
分子式 |
C11H23NNa4O6P2 |
分子量 |
419.21 g/mol |
IUPAC 名称 |
tetrasodium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI 键 |
QHAFCOFPFIVMIV-UHFFFAOYSA-J |
规范 SMILES |
CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)




![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)




